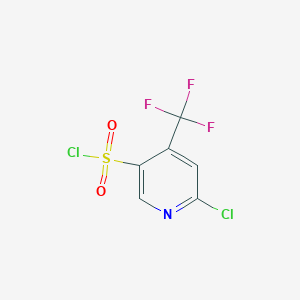

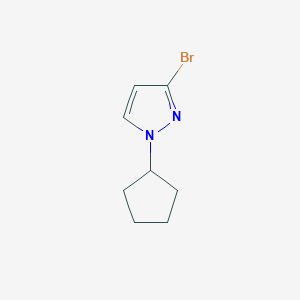

![molecular formula C15H10Cl2N2O2 B2688455 2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}-1,3,4-oxadiazole CAS No. 338393-67-2](/img/structure/B2688455.png)

2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}-1,3,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}-1,3,4-oxadiazole” is a compound that belongs to the class of 1,3,4-oxadiazoles . Oxadiazoles are a group of compounds known for their ability to transport electrons efficiently and block electron holes . They are composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles derivatives involves the oxidative heterocyclization of substituted semicarbazones . This process is catalyzed by eosin-Y under visible light using atmospheric oxygen and CBr4 .

Scientific Research Applications

Optical and Electronic Properties

Nonlinear Optical Characterization : A study on 1,3,4-oxadiazole derivatives, including compounds similar to the one , showed potential applications in optoelectronics due to their behavior as optical limiters. This indicates their suitability for use in devices that protect against high-intensity light damage (Chandrakantha et al., 2011).

Liquid Crystalline Materials : Research on 1,3,4-oxadiazoles has demonstrated their application in liquid-crystalline materials, suggesting potential for use in OLEDs and electronic displays due to their orientational properties and ability to improve device performance (Wolarz et al., 2007).

Antimicrobial and Antioxidant Activities

Antibacterial Activity : Some 1,3,4-oxadiazole derivatives have been synthesized and tested for their antibacterial properties. These compounds have shown effectiveness against various bacterial strains, indicating their potential as antibacterial agents (Rai et al., 2009).

Antioxidant Activity : Derivatives of 1,3,4-oxadiazole have also been evaluated for their antioxidant properties. These studies found that certain compounds exhibit significant radical scavenging activities, highlighting their potential as antioxidants (Mallesha et al., 2014).

Agricultural Applications

Herbicidal Effects : Research on derivatives closely related to 2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}-1,3,4-oxadiazole has demonstrated their utility in agriculture, particularly as herbicides. These compounds have been shown to control weed growth effectively without adverse effects on crop plants (Arnold & Aldrich, 1980).

Synthesis and Characterization

Molecular Docking and Quantum Chemical Calculations : Studies involving molecular docking and quantum chemical analyses of oxadiazole derivatives provide insights into their electronic structure and potential interactions with biological molecules, which is crucial for the development of new materials with specific properties (Viji et al., 2020).

Antitumor Activities

Evaluation of Antitumor Properties : Certain 1,2,4-oxadiazoline derivatives have shown antitumor activities in vitro against human tumor cell lines, indicating their potential in cancer research and therapy (Chimirri et al., 1996).

properties

IUPAC Name |

2-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2O2/c16-13-6-1-10(7-14(13)17)8-20-12-4-2-11(3-5-12)15-19-18-9-21-15/h1-7,9H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQHKPYPTXBCQMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=CO2)OCC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2688372.png)

![3-{[4-(2-Thienyl)-2-pyrimidinyl]sulfanyl}-2,4-pentanedione](/img/structure/B2688378.png)

![N-(2-chloro-4-methylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2688384.png)

![N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2688390.png)

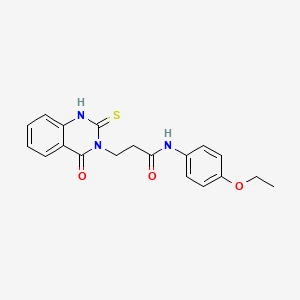

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2688392.png)

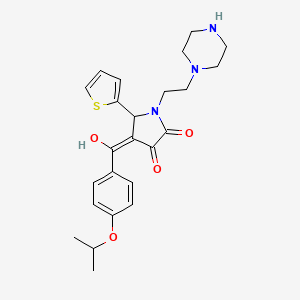

![tert-butyl 4-(6-((8-cyclopentyl-5-Methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyriMidin-2-yl)aMino)pyridin-3-yl)piperazine-1-carboxylate](/img/structure/B2688393.png)